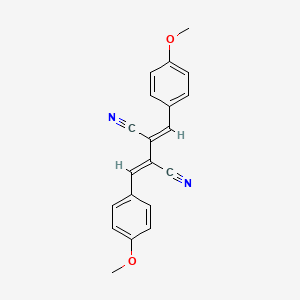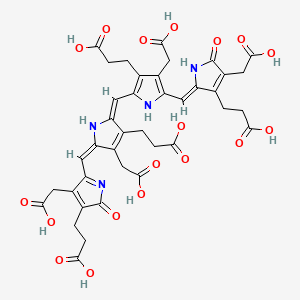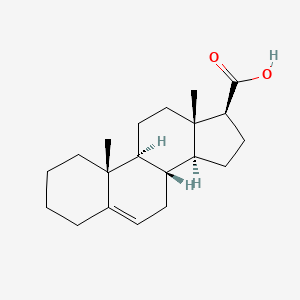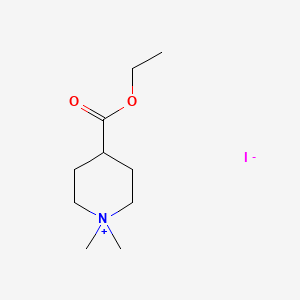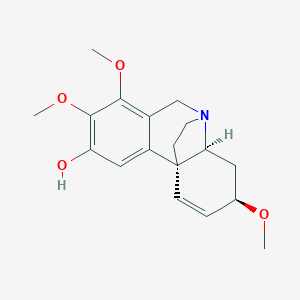
Amaryllisine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amaryllisine is an isoquinoline alkaloid that is 3,4,4a,5,6,10b-hexahydro-5,10b-ethanophenanthridin-9-ol bearing three additional methoxy substituents at positions 3, 7 and 8. It has a role as a plant metabolite. It is an isoquinoline alkaloid, an organic heterotetracyclic compound, an aromatic ether and a member of phenols.
Scientific Research Applications
Genetic Research and Molecular Markers
Amaryllis (Hippeastrum hybridum) is utilized in genetic research, particularly in the development of molecular markers. A study identified 269 unique genes potentially regulating flower spathe development and detected 2000 simple sequence repeats (SSRs) and over 66,000 single nucleotide polymorphisms (SNPs) in amaryllis. These findings are crucial for classifying Hippeastrum genetic polymorphisms and can aid in resource conservation and production (Wang et al., 2018).
Anticancer Potential
Research on Amaryllidaceae alkaloids, such as those found in Amaryllis species, has shown that compounds like narciclasine and pancratistatin exhibit significant anticancer properties. These alkaloids have been isolated from various Amaryllidaceae plants and demonstrate potential for therapeutic use in cancer treatment (Evidente & Kornienko, 2009).
Acetylcholinesterase Inhibition
Amaryllidaceae plants produce alkaloids with acetylcholinesterase inhibitory activity, relevant for Alzheimer's disease treatment. A study tested 23 pure Amaryllidaceae alkaloids and 26 Narcissus extracts, identifying several alkaloids with significant inhibitory effects, potentially useful in Alzheimer's therapy (López et al., 2002).
Alkaloid Diversity and Biological Activities
The Amaryllidaceae family, including Amaryllis, is noted for its diverse isoquinoline alkaloids with various biological activities. Recent studies have focused on alkaloids' potential in treating cancer, motor neuron diseases, and other conditions. Southern Africa, with its abundance of Amaryllidaceae plants, has been a significant focus of these studies, leading to the identification of numerous biologically active alkaloids (Nair & Staden, 2021).
Ethnomedicinal Uses and Pharmacology
Phyllanthus amarus, related to Amaryllidaceae, has various ethnomedicinal applications, with studies confirming its potential in treating ailments like hepatitis, gonorrhea, and other diseases. Phytochemical studies have revealed the presence of compounds like lignans and flavonoids, offering a wide spectrum of pharmacological activities including antiviral, antibacterial, and anticancer properties (Patel et al., 2011).
properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1S,10S,12R)-5,6,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-4-ol |
InChI |
InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(15(18)8-11)10-12-13(18)9-14(20)17(23-3)16(12)22-2/h4-5,9,11,15,20H,6-8,10H2,1-3H3/t11-,15-,18+/m0/s1 |
InChI Key |
FADGQBPUPGSTJB-GEWABHDNSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@@]3(CCN2CC4=C(C(=C(C=C43)O)OC)OC)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=C(C(=C(C=C43)O)OC)OC)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)
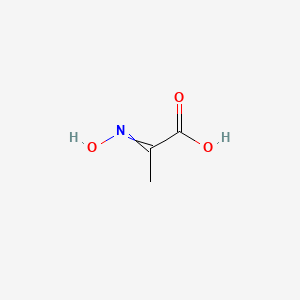


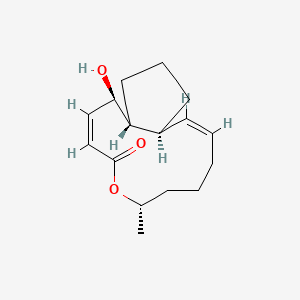
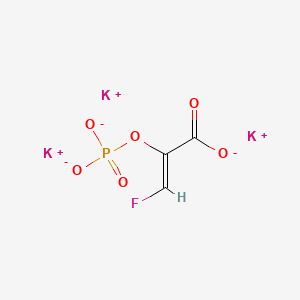
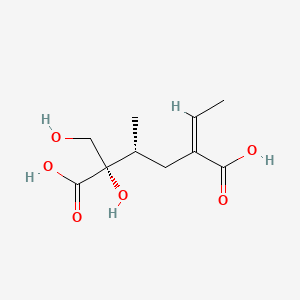
![[(1S,13S,14S,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235134.png)
